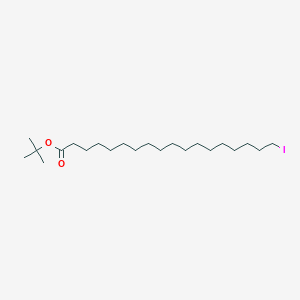
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxymethyl and oxo groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of hydroxymethyl and oxo groups through various chemical reactions. Common reagents used in these steps include protecting groups, oxidizing agents, and reducing agents to ensure the selective introduction of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of (2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S,8S,11S,14S,17S)-17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid: Similar in structure but with variations in functional groups.
4,4’-Difluorobenzophenone: An organic compound with different functional groups but used in similar applications.
Uniqueness
The uniqueness of this compound lies in its multiple hydroxymethyl and oxo groups, which provide versatility in chemical reactions and applications. This makes it a valuable compound for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C18H32N6O13 |
|---|---|
Peso molecular |
540.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H32N6O13/c19-7(1-25)13(31)20-8(2-26)14(32)21-9(3-27)15(33)22-10(4-28)16(34)23-11(5-29)17(35)24-12(6-30)18(36)37/h7-12,25-30H,1-6,19H2,(H,20,31)(H,21,32)(H,22,33)(H,23,34)(H,24,35)(H,36,37)/t7-,8-,9-,10-,11-,12-/m0/s1 |
Clave InChI |
HXYHKCTXBXPALT-ZNSCXOEOSA-N |
SMILES isomérico |
C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O |
SMILES canónico |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)
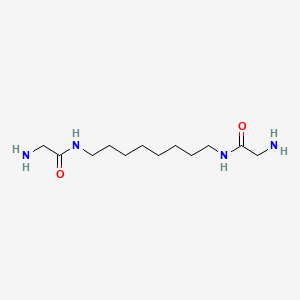
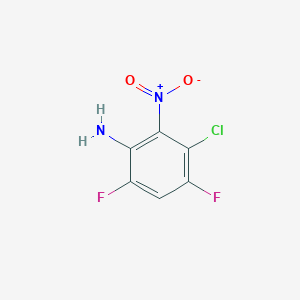
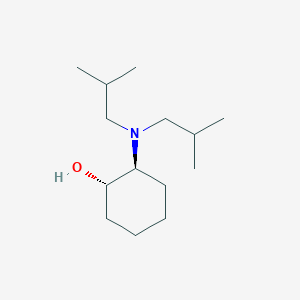
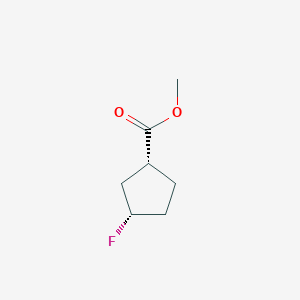
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
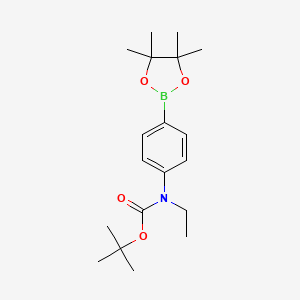
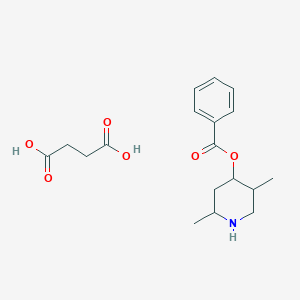

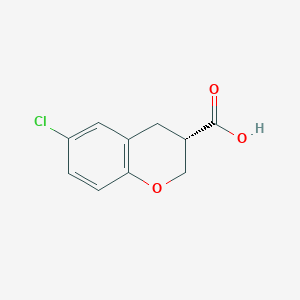
![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)
